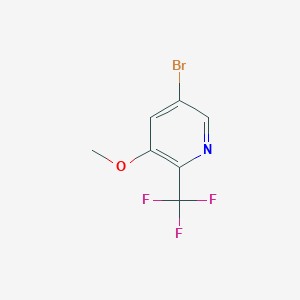

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGHLWFANAWPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901254166 | |

| Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944805-61-2 | |

| Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944805-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with the peripheral sensory trigeminal nerves.

Mode of Action

It’s worth noting that the trifluoromethyl group in the compound could potentially enhance its binding affinity to its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability.

Biological Activity

5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications in pharmacology, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine at the 5-position

- Methoxy group at the 3-position

- Trifluoromethyl group at the 2-position

This unique combination of substituents is expected to influence its reactivity and biological properties significantly.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various pyridine derivatives, including this compound. Preliminary findings suggest that compounds with similar structures exhibit significant inhibitory effects on cancer cell proliferation. For instance, a derivative with a trifluoromethyl group was reported to have an IC50 value of 0.304 μM against the Km-12 cell line, indicating promising anticancer activity .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. In a study focusing on N-heterocycles, certain derivatives exhibited strong inhibitory effects against viral replication mechanisms. While specific data on this compound's antiviral activity remains limited, its structural analogs have shown promise against viral targets such as HCV NS5B polymerase .

The biological activity of this compound may be attributed to several mechanisms:

- Electrophilic Interactions : The bromine atom can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.

- Hydrogen Bonding : The methoxy group may facilitate hydrogen bonding with target proteins or nucleic acids, enhancing binding affinity and specificity.

Table 1: Summary of Biological Activities of Related Compounds

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS 1214377-42-0)

- Structural Difference : Methoxy and trifluoromethyl groups swap positions (2 vs. 3).

- Impact :

3-Bromo-5-methoxypyridine (CAS 50720-12-2)

Halogen-Substituted Derivatives

5-Bromo-2-chloro-3-(trifluoromethyl)pyridine (CAS 211122-40-6)

- Structural Difference : Methoxy replaced with chlorine.

- Impact: Increased electrophilicity at position 3, enhancing reactivity in Suzuki-Miyaura couplings .

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine

Methyl- and Fluoro-Substituted Analogs

5-Bromo-2-methoxy-3-methylpyridine (CAS 22591176)

- Structural Difference : Trifluoromethyl replaced with methyl.

- Impact :

3-Bromo-5-fluoro-2-methoxypyridine

Data Tables

Table 1: Physicochemical Properties

Key Findings

- Trifluoromethyl Position : Critical for receptor binding; position 2 optimizes steric and electronic interactions .

- Bromine vs. Chlorine : Bromine enhances leaving-group capacity in nucleophilic substitutions, while chlorine increases electrophilicity .

- Methoxy vs. Methyl : Methoxy improves solubility but reduces thermal stability compared to methyl .

Preparation Methods

Starting Material and Reagents

- Starting material: 2-methoxy-3-(trifluoromethyl)pyridine

- Brominating agent: 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione

- Acid catalyst: Trifluoroacetic acid (TFA)

- Solvents: n-heptane, ethyl acetate, tert-butyl methyl ether (TBME), diisopropyl ether

- Purification: Silica gel column chromatography (hexane/ethyl acetate mixtures)

Reaction Conditions and Procedure

Step 1: Bromination

- Mix 2-methoxy-3-(trifluoromethyl)pyridine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in trifluoroacetic acid.

- Stir the mixture at room temperature (approximately 20°C) for 18 to 22 hours under an inert atmosphere (argon).

- This step introduces the bromine atom selectively at the 5-position of the pyridine ring.

Step 2: Work-up and Purification

- Remove TFA under reduced pressure at around 45°C.

- Suspend the residue in tert-butyl methyl ether to precipitate impurities, then filter off the solid.

- Concentrate the filtrate and suspend in ethyl acetate, filter again to remove insolubles.

- Concentrate the filtrate and dilute with a mixture of heptane and TBME to remove further impurities by filtration.

- Purify the crude product by silica gel column chromatography using a gradient from 100% hexane to 90:10 hexane/ethyl acetate.

- Final filtration through a plug of sodium bicarbonate (NaHCO3) to neutralize residual acids.

Yield and Physical State

- The reported yield of 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine is approximately 74% .

- The product is typically obtained as an oil or colorless solid depending on the purification and drying methods used.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-methoxy-3-(trifluoromethyl)pyridine |

| Brominating Agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione |

| Acid Catalyst | Trifluoroacetic acid (TFA) |

| Reaction Temperature | 20°C (room temperature) |

| Reaction Time | 18–22 hours |

| Atmosphere | Argon (inert) |

| Solvents for Work-up | tert-butyl methyl ether, ethyl acetate, n-heptane |

| Purification Method | Silica gel column chromatography (hexane/ethyl acetate) |

| Yield | ~74% |

| Product Form | Oil or colorless solid |

Research Findings and Notes

- The bromination method using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is selective and mild, avoiding harsh brominating reagents like elemental bromine, which can cause over-bromination or degradation.

- Trifluoroacetic acid acts both as a solvent and catalyst, facilitating the electrophilic bromination under mild conditions.

- The multi-step washing and filtration during work-up ensure removal of residual acids and by-products, leading to high purity of the final compound.

- Silica gel chromatography with a non-polar to slightly polar solvent gradient effectively separates the desired product from impurities.

- The method is scalable and reproducible, suitable for laboratory and industrial synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and functionalization of pyridine derivatives. For example:

- Bromination : Direct bromination at the 5-position of a methoxy-trifluoromethyl pyridine precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride .

- Methoxy Group Introduction : Nucleophilic substitution of a chloro or nitro precursor with sodium methoxide in polar aprotic solvents (e.g., DMF) at 80–100°C .

Key factors affecting yield include temperature control (to avoid decomposition of the trifluoromethyl group) and stoichiometric ratios of brominating agents. Reported yields range from 45% to 72% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : The methoxy group (-OCH3) appears as a singlet at δ 3.8–4.0 ppm. The trifluoromethyl (-CF3) group causes splitting in aromatic proton signals (δ 7.5–8.5 ppm) due to coupling with fluorine atoms .

- <sup>19</sup>F NMR : A distinct signal for -CF3 at δ -60 to -65 ppm confirms substitution .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]<sup>+</sup> at m/z 256.02 (C7H5BrF3NO) with fragmentation patterns corresponding to Br and CF3 loss .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Light Sensitivity : The bromine and trifluoromethyl groups make the compound photosensitive. Store in amber glass vials at -20°C to prevent degradation .

- Moisture Sensitivity : Hydrolysis of the methoxy group can occur in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF, DCM) for reactions .

- Thermal Stability : Decomposes above 150°C; avoid prolonged heating during purification .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The -CF3 group at the 2-position deactivates the pyridine ring, reducing electron density at the 5-bromo position. This impacts:

- Suzuki-Miyaura Coupling : Lower reactivity compared to non-CF3 analogs. Use Pd(PPh3)4 with Cs2CO3 in toluene/EtOH (3:1) at 100°C for 24 hours to achieve 60–70% yield .

- Buchwald-Hartwig Amination : Requires bulky ligands (e.g., XPhos) to suppress side reactions. Monitor for dehalogenation byproducts via LC-MS .

Q. What strategies can resolve contradictions in regioselectivity data for functionalization reactions involving this compound?

Methodological Answer: Discrepancies in regioselectivity (e.g., competing substitution at bromine vs. methoxy sites) arise from:

- Solvent Effects : Polar solvents favor nucleophilic attack at bromine, while nonpolar solvents stabilize radical pathways .

- Catalyst Choice : Pd vs. Cu catalysts in Ullmann-type couplings produce different regioisomers. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to predict transition-state energies .

- Validation : Compare experimental results with computational models and conduct isotopic labeling (e.g., <sup>13</sup>C-methoxy) to track reaction pathways .

Q. How can computational chemistry (DFT, MD) predict the compound’s behavior in catalytic systems or biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-bromo position has a higher electrophilicity index (f<sup>+</sup> = 0.15) compared to the methoxy group (f<sup>+</sup> = 0.03), aligning with observed reactivity .

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use AMBER force fields with explicit solvent models .

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

Methodological Answer:

- Purification : Replace column chromatography with recrystallization in ethanol/water (3:1) for large batches. Monitor residual Pd via ICP-MS (<1 ppm) .

- Byproduct Control : Optimize reaction time to minimize dehalogenation (e.g., <5% 3-methoxy-2-(trifluoromethyl)pyridine). Use inline FTIR to track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.